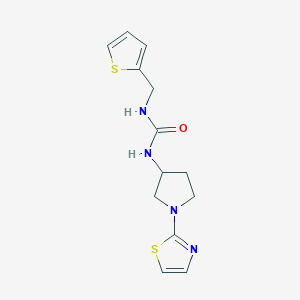

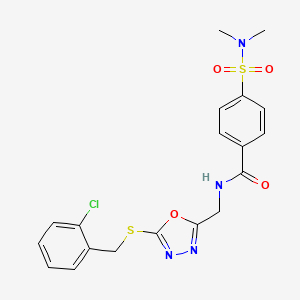

![molecular formula C17H21N3O3 B2864204 N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-56-6](/img/structure/B2864204.png)

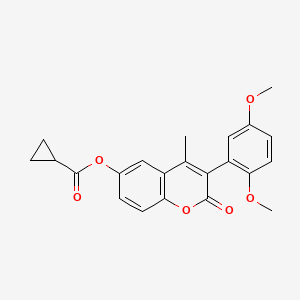

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research in the field of organic and medicinal chemistry has led to the synthesis of various pyrido[1,2-a]pyrimidine derivatives. These compounds are synthesized through reactions involving specific starting materials and conditions to yield structures with potential biological activities. For instance, the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate in a specific medium yields 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, demonstrating the diversity in synthetic routes and the structural versatility of pyrido[1,2-a]pyrimidine derivatives (Abe, 1987).

Biological Activity Studies

The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to optimize the biological properties of these compounds. For example, methylation at position 8 of the pyrido[1,2-a]pyrimidine nucleus has been investigated to enhance the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification is accompanied by increased biological activity, highlighting the importance of structural modifications in developing new therapeutics (Ukrainets et al., 2015).

Mécanisme D'action

Target of Action

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, commonly referred to as CHPMP, is a heterocyclic organic compound

Mode of Action

. This suggests that the compound interacts with its targets in a way that influences pain perception.

Biochemical Pathways

, suggesting that they may affect pain signaling pathways.

Pharmacokinetics

, suggesting that they are likely to be absorbed and distributed in the body in a way that allows them to exert their effects.

Result of Action

, suggesting that they may have an effect on pain perception at the molecular and cellular level.

Action Environment

, suggesting that they may be influenced by factors such as pH, temperature, and the presence of other molecules.

Propriétés

IUPAC Name |

N-cycloheptyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-11-8-9-20-13(10-11)19-16(22)14(17(20)23)15(21)18-12-6-4-2-3-5-7-12/h8-10,12,22H,2-7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBRCTQEYNMUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

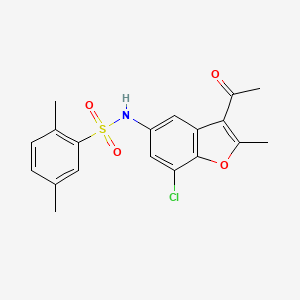

![3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2864126.png)

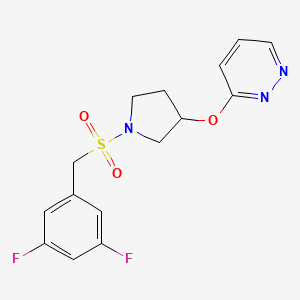

![8-Butyryl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)

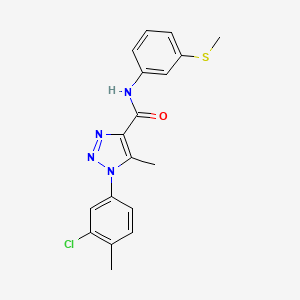

![(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864134.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)